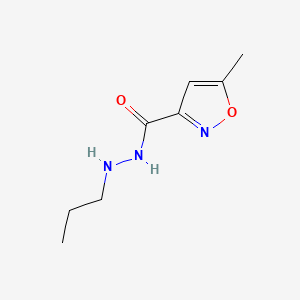

3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide

Description

IUPAC Nomenclature and Constitutional Isomerism Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions that accurately describe its molecular structure and functional group arrangement. According to the standard nomenclature principles, the compound is designated as 5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide, which precisely identifies the position of substituents on the isoxazole ring and the nature of the hydrazide linkage. The systematic name reflects the presence of a methyl group at the 5-position of the isoxazole ring, a carbohydrazide functionality at the 3-position, and a propyl substitution on the terminal nitrogen of the hydrazide group.

Constitutional isomerism considerations reveal multiple possible structural arrangements for compounds with the same molecular formula. The specific connectivity pattern in 3-isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide distinguishes it from potential regioisomers where the methyl or propyl groups could occupy different positions on the ring system or hydrazide chain. The isoxazole ring system itself presents limited possibilities for constitutional variation due to the fixed positions of the nitrogen and oxygen atoms, but the substitution pattern creates distinct structural entities with different chemical and physical properties.

The constitutional framework of this compound can be compared to related structures such as 3-isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide, which differs only in the length of the alkyl chain attached to the hydrazide nitrogen. This structural relationship provides valuable insights into structure-activity relationships and helps establish systematic patterns in the chemistry of isoxazole-hydrazide derivatives. The propyl substitution introduces additional conformational flexibility compared to shorter alkyl chains, potentially affecting the compound's reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-9-10-8(12)7-5-6(2)13-11-7/h5,9H,3-4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIZXSMOTWKWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNNC(=O)C1=NOC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239096 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92673-52-4 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092673524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Reduction Pathway

This two-step approach involves forming a hydrazone intermediate followed by reduction to yield the target hydrazide.

Step 1: Hydrazone Formation

5-Methyl-3-isoxazolecarboxylic acid hydrazide is condensed with propionaldehyde in ethanol under reflux (56°C, 30–48 hours). The intermediate 1-propylidene-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine crystallizes upon cooling.

Step 2: Reduction

The hydrazone is reduced using:

- Lithium aluminum hydride (LiAlH₄) in dry ether at 5°C, followed by decomposition with ethyl acetate and water.

- Sodium borohydride (NaBH₄) in aqueous ethanol at 25–55°C, with acetic acid quenching.

| Parameter | LiAlH₄ Reduction | NaBH₄ Reduction |

|---|---|---|

| Temperature | 5°C | 25–55°C |

| Reaction Time | 2–24 hours | 0.5–2 hours |

| Workup | Filtration, ether concentration | Acid quenching, extraction |

| Yield (Est.) | 70–85% | 60–75% |

Direct Hydrazine Substitution

The methyl or ethyl ester of 5-methyl-3-isoxazolecarboxylic acid reacts with propylhydrazine under heated conditions (60–70°C, 4–6 hours).

- Ester : Ethyl 5-methyl-3-isoxazolecarboxylate (1 mol)

- Hydrazine : Propylhydrazine (1.2 mol, 20% excess)

- Solvent : Methanol/water (5:1 v/v)

- Workup : Recrystallization from methanol yields pure product.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Condensation-Reduction | - Scalable for bulk synthesis | - Requires hazardous reducing agents |

| Direct Substitution | - Simplified workflow | - Propylhydrazine availability |

Research Findings and Optimization

Solvent Selection

- Ethanol and methanol are optimal for hydrazone formation due to high solubility of intermediates.

- Aqueous ethanol (3:1) improves NaBH₄ reduction efficiency by stabilizing reactive intermediates.

Chemical Reactions Analysis

Key Reaction Steps:

-

Hydrolysis of Esters :

-

Formation of Carbohydrazide Intermediate :

-

Condensation with Aldehydes :

-

The final step involves the nucleophilic addition of the primary amine group in the carbohydrazide intermediate with aromatic aldehydes (e.g., 2,4-dihydroxybenzaldehyde) using indium(III) trifluoromethanesulfonate as a catalyst .

-

General reaction:

-

Yields range from 63% to 81% , depending on the aldehyde used .

-

Table 1: Reaction Conditions and Yields for Selected Derivatives

| Aldehyde Used | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | In(OTf)₃ | 2-Propanol | 82°C | 4 h | 81 |

| 4-Hydroxybenzaldehyde | In(OTf)₃ | 2-Propanol | 82°C | 4 h | 75 |

| 3-Nitrobenzaldehyde | In(OTf)₃ | 2-Propanol | 82°C | 4 h | 63 |

Mechanistic Insights

The reaction proceeds via imine (Schiff base) formation , where the amine group of the carbohydrazide attacks the carbonyl carbon of the aldehyde. The indium(III) catalyst facilitates this process by polarizing the carbonyl group, enhancing electrophilicity .

Key Structural Features Influencing Reactivity:

-

The 5-methyl group on the isoxazole ring stabilizes the intermediate through steric and electronic effects.

-

The 2-propylhydrazide moiety enhances nucleophilicity of the terminal amine, enabling efficient aldehyde condensation .

Stability and Functional Group Reactivity

-

Hydrogen Bonding : The 2,4-dihydroxy phenyl substituent in derivatives like MM3 increases polarity and hydrogen-bonding capacity, impacting solubility and biological activity .

-

Thermal Stability : The compound remains stable under reflux conditions (82°C) in 2-propanol, as confirmed by TLC monitoring .

Analytical Characterization

Synthesized derivatives were characterized using:

-

IR Spectroscopy : Confirmed N–H and C=O stretches in the hydrazide group .

-

¹H NMR : Identified aromatic protons and methyl groups (e.g., δ 2.1 ppm for CH₃) .

-

Mass Spectrometry (ESI-Q-TOF) : Verified molecular ions (e.g., [M+H]⁺ at m/z 183.21 for the parent compound) .

Comparative Analysis of Derivatives

Derivatives with electron-donating groups (e.g., hydroxyl) showed higher immunosuppressive activity, while nitro-substituted analogs exhibited reduced efficacy .

Scientific Research Applications

Medicinal Chemistry

3-Isoxazolecarboxylic acid derivatives have been investigated for their potential therapeutic effects.

- Antidepressant Activity : Some studies suggest that related compounds exhibit monoamine oxidase inhibition, which is a mechanism relevant to antidepressant drugs. For instance, isocarboxazid, a derivative of this compound, is known for its use as an antidepressant .

- Antimicrobial Properties : Research indicates that hydrazides can possess antimicrobial activity against various pathogens. The isoxazole moiety may enhance this activity through specific interactions with microbial enzymes .

Agricultural Science

The compound has potential applications in agrochemicals:

- Pesticidal Activity : Compounds containing the isoxazole structure have shown promise as herbicides and fungicides. They may act by inhibiting specific enzymes in plant pathogens or pests, thus providing a means of crop protection .

Material Science

In material science, 3-Isoxazolecarboxylic acid derivatives can be utilized as:

- Building Blocks for Polymers : The compound can serve as a precursor for synthesizing polymers with unique properties. Its functional groups allow for further chemical modifications that can tailor polymer characteristics for specific applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Alkyl Hydrazide Variants

The target compound belongs to a broader class of 3-isoxazolecarboxylic acid hydrazides with varying alkyl substituents. Key comparisons include:

Key Observations :

- Chain Length vs. Activity : highlights that anti-leprotic activity peaks with the 5-methyl and n-propyl derivatives, while longer chains (e.g., pentyl) reduce efficacy . This suggests the target compound's propyl group balances lipophilicity and target engagement.

- Aromatic vs. Alkyl Hydrazides : Aromatic hydrazides like Isocarboxazid exhibit distinct pharmacological profiles (e.g., MAO inhibition) due to π-π interactions with enzyme active sites, whereas alkyl derivatives prioritize membrane permeability .

Aromatic and Heterocyclic Derivatives

Key Observations :

Pharmacological and Physicochemical Comparisons

- Anti-Leprotic Activity : The target compound’s propyl chain may confer moderate activity, as seen in n-propyl analogs (), but lacks the potency of the 5-methyl variant .

- Solubility and Bioavailability : Propylhydrazide’s intermediate chain length improves solubility compared to longer alkyl chains, while hydrochloride salts (e.g., pentylhydrazide HCl) enhance aqueous solubility .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 184.21 g/mol

The compound features an isoxazole ring, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that hydrazides, including 3-Isoxazolecarboxylic acid derivatives, exhibit significant antimicrobial activity. A study demonstrated that this compound was effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial potency.

Anticancer Activity

Several studies have investigated the anticancer potential of isoxazole derivatives. For instance, a case study published in the Journal of Medicinal Chemistry reported that hydrazide derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The compound was tested against human melanoma cells and displayed a dose-dependent inhibition of cell growth, with an IC value of approximately 10 µM.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Research indicates that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism. The compound's ability to inhibit enzymes such as dihydrofolate reductase (DHFR) was highlighted in a recent study, where it showed an inhibition constant (K) of 15 µM.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The study utilized agar diffusion methods to assess the zone of inhibition. Results indicated that the compound produced significant zones of inhibition compared to control antibiotics.

Case Study 2: Cancer Cell Proliferation

A detailed investigation into the anticancer properties involved treating human melanoma cells with varying concentrations of the hydrazide. The study monitored cell viability using MTT assays over a period of 72 hours. The findings revealed a clear correlation between increased concentrations of the compound and reduced cell viability, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via cyclocondensation or hydrazide formation. For example, hydrazides are typically prepared by reacting carboxylic acid derivatives (e.g., esters or acyl chlorides) with hydrazines. A protocol similar to the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves refluxing ethyl acetoacetate with phenylhydrazine in basic conditions . For the target compound, substituting phenylhydrazine with 2-propylhydrazine under controlled pH and temperature (e.g., 80°C in ethanol) may yield the desired product. Optimization requires monitoring by TLC or HPLC to track intermediate formation.

- Key Considerations : Impurities from side reactions (e.g., over-alkylation) can be minimized using excess hydrazine and inert atmospheres. Yield improvements may involve microwave-assisted synthesis or catalytic additives .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the hydrazide linkage (N–NH–) and isoxazole ring protons. For example, the hydrazide proton typically appears as a singlet near δ 8–9 ppm.

- FTIR : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3300 cm) validate functional groups.

- X-ray Crystallography : Resolves stereoelectronic effects and hydrogen-bonding networks in the solid state .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectral data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the hydrazide group .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Inhalation risks require N95 masks during powder handling .

- Waste Disposal : Neutralize with dilute acetic acid before disposal to reduce reactivity.

Advanced Research Questions

Q. How can computational modeling (e.g., quantum mechanics) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Reaction Path Search : Use software like Gaussian or ORCA to simulate reaction pathways. For example, ICReDD’s approach combines quantum chemical calculations (e.g., DFT) with experimental data to predict regioselectivity in hydrazide substitutions .

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding interactions with biological targets (e.g., MAO enzymes, linked to Isocarboxazid analogs) .

- Validation : Compare computational predictions with experimental results (e.g., IC values from enzyme inhibition assays).

Q. What strategies resolve contradictions in spectral data or reactivity observations?

- Case Study : If NMR signals for the hydrazide proton are split unexpectedly, consider:

- Tautomerism : The hydrazide group may adopt keto-enol tautomeric forms, altering peak multiplicity.

- Solvent Effects : Repeat experiments in deuterated DMSO vs. CDCl to assess hydrogen bonding’s role.

- X-ray Validation : Resolve ambiguities via single-crystal diffraction .

Q. How can reaction engineering (e.g., flow chemistry) improve scalability and reproducibility?

- Approach :

- Flow Reactors : Continuous flow systems enhance heat/mass transfer for exothermic hydrazide formations. For example, a microreactor with controlled residence time reduces byproducts .

- Process Analytical Technology (PAT) : In-line FTIR or Raman probes monitor reaction progress dynamically, enabling real-time adjustments .

Q. What in vitro/in vivo assays are suitable for evaluating its pharmacological potential?

- Assay Design :

- MAO Inhibition : Adapt protocols for Isocarboxazid (a hydrazide-based MAO inhibitor) using human recombinant MAO-A/MAO-B enzymes and kynuramine as a substrate .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay, with IC determination via nonlinear regression .

- Metabolic Stability : Use liver microsomes to assess hydrazide degradation rates, critical for drug candidacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.